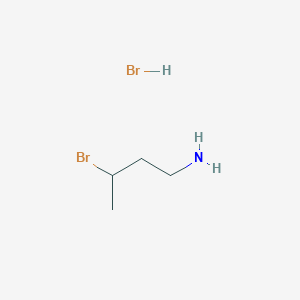
3-Bromobutane-1-aminehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobutane-1-aminehydrobromide: is an organic compound with the molecular formula C4H10Br2N. It is commonly used as a reagent in organic synthesis to introduce the butylamine group into molecular structures. This compound is also known by its systematic name, 3-bromobutylamine hydrobromide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromobutane-1-aminehydrobromide can be synthesized through the bromination of 3-aminobutanol using hydrobromic acid. The reaction involves the following steps:
Starting Material: 3-aminobutanol.
Reagent: Hydrobromic acid (HBr).
Reaction Conditions: The mixture is heated under reflux for several hours.
Product Isolation: The product is isolated by distillation and further purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes:
Large-scale Reflux: Using industrial reactors to heat the mixture of 3-aminobutanol and hydrobromic acid.
Continuous Distillation: To separate the product from the reaction mixture.
Purification: Using industrial crystallizers to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromobutane-1-aminehydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.
Condensation Reactions: It can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of butylamine derivatives.
Oxidation Reactions: Formation of corresponding nitriles or carboxylic acids.
Reduction Reactions: Formation of primary amines.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromobutane-1-aminehydrobromide is used as a building block in organic synthesis to introduce butylamine groups into complex molecules. It is also used in the synthesis of various heterocyclic compounds.
Biology: In biological research, it is used to modify proteins and peptides by introducing butylamine groups, which can alter their properties and functions.
Medicine: This compound is explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs that target specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism by which 3-bromobutane-1-aminehydrobromide exerts its effects involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows it to modify proteins, peptides, and other biomolecules, thereby altering their structure and function.
Molecular Targets and Pathways:
Proteins and Peptides: The compound can modify amino acid residues in proteins, affecting their activity and interactions.
Enzymes: It can inhibit or activate enzymes by modifying their active sites.
Receptors: It can bind to and modulate the activity of specific receptors in biological systems.
Comparación Con Compuestos Similares
3-Bromopropylamine Hydrobromide: Similar in structure but with a shorter carbon chain.
3-Chlorobutane-1-aminehydrochloride: Similar but with a chlorine atom instead of bromine.
4-Bromobutane-1-aminehydrobromide: Similar but with a different position of the bromine atom.
Uniqueness: 3-Bromobutane-1-aminehydrobromide is unique due to its specific reactivity and ability to introduce butylamine groups into molecular structures. Its longer carbon chain compared to 3-bromopropylamine hydrobromide provides different steric and electronic properties, making it suitable for specific applications in organic synthesis and biological research.
Propiedades
IUPAC Name |
3-bromobutan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGGCFOFXPMWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
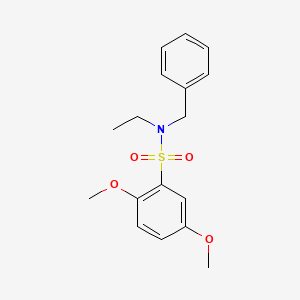
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)
![4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2627317.png)
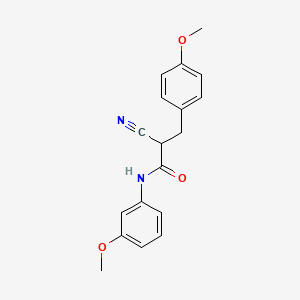
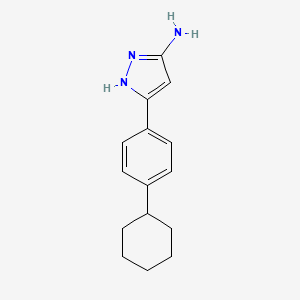
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)
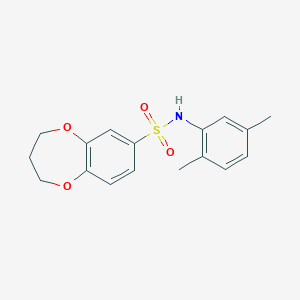
![3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl pentanoate](/img/structure/B2627326.png)

![N-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2627329.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2627330.png)
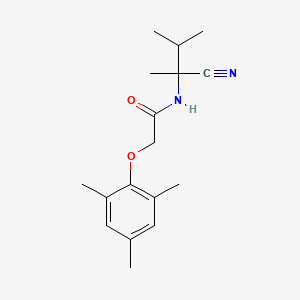
![3-fluoro-4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2627334.png)
![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)
